molecular formula C9H10O2S B013653 4-Mercaptohydrocinnamic Acid CAS No. 63545-55-1

4-Mercaptohydrocinnamic Acid

Cat. No.: B013653
CAS No.: 63545-55-1
M. Wt: 182.24 g/mol
InChI Key: YQWPHBFLHAJVCG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Focus

The scientific interest in 4-Mercaptohydrocinnamic Acid is intrinsically linked to the rise of nanoscience and surface chemistry, particularly the development of self-assembled monolayers (SAMs) in the 1980s. oaepublish.com Researchers sought molecules capable of forming highly ordered, thin films on solid substrates to precisely control surface properties. Thiols, with their strong affinity for gold, became primary candidates for this purpose.

Early research focused on the fundamental aspects of SAM formation using molecules like 4-MHCA. Studies from the late 1990s, for instance, were already investigating the intricate details of its use in forming close-packed monolayers on gold electrodes to study the electrochemical behavior of proteins like cytochrome c. researchgate.net This foundational work established 4-MHCA as a key component for creating stable, functionalized surfaces.

The evolution of research focus has since shifted from fundamental characterization to sophisticated applications. Initially valued for its ability to form simple, uniform surfaces, 4-MHCA is now employed in more complex systems. The research trajectory has progressed from studying its basic adsorption properties to harnessing its bifunctional nature for creating intricate molecular architectures, functionalizing nanoparticles, and constructing responsive materials. mdpi.comnih.gov

Significance in Contemporary Chemical and Materials Science

The unique molecular structure of 4-MHCA has established it as a significant tool in modern chemical and materials science, primarily through its application in surface functionalization and nanomaterials.

Self-Assembled Monolayers (SAMs): 4-MHCA is extensively used to create SAMs on metal surfaces. ossila.com These monolayers serve as ultrathin, well-defined interfaces in a variety of applications. The terminal carboxylic acid groups can be deprotonated depending on the pH, allowing for the control of surface charge and wettability. researchgate.net This property is crucial for applications in biosensing and molecular electronics. Research has demonstrated that SAMs of 4-MHCA on gold electrodes can facilitate the study of electron transfer kinetics of adsorbed proteins. researchgate.net For example, the electron transfer rate constant for cytochrome c on a 4-MHCA SAM was determined to be significantly higher than on similar aliphatic thiol SAMs, highlighting the influence of the aromatic structure. researchgate.net

Functionalization of Nanoparticles: The thiol group provides a robust covalent linkage to gold nanoparticles (AuNPs), while the carboxylic acid terminus imparts colloidal stability and provides a handle for further conjugation. frontiersin.org This dual functionality is critical in the development of nanomaterials for biomedical applications. By modifying the surface of nanoparticles with 4-MHCA, researchers can control their interaction with biological systems, for instance, by influencing the adsorption of serum proteins. rsc.org

Redox-Responsive Materials: In the field of biomaterials, 4-MHCA has been used as a component in creating "smart" hydrogels. It can act as a thiolated molecule that crosslinks with other polymers. mdpi.com These hydrogels can be designed to be redox-responsive, meaning they degrade and release their cargo (e.g., a drug) in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is prevalent inside cancer cells. mdpi.com

Biosensing Platforms: The ability of 4-MHCA to form ordered layers makes it an excellent candidate for sensitizing detector surfaces. Recently, it has been used as an analyte in highly sensitive terahertz metamaterial-based sensors. spiedigitallibrary.org In these systems, the presence and density of the 4-MHCA layer on the metamaterial surface cause a measurable shift in the resonance frequency, enabling highly sensitive detection. spiedigitallibrary.org

Table 2: Selected Research Findings on this compound

Research Area System Key Finding Reference
Electrochemistry Cytochrome c on 4-MHCA SAM on Au(111) The electron transfer rate constant (k_et) was determined to be 3900 s⁻¹, indicating efficient electron transfer. researchgate.net
Drug Delivery Redox-responsive hydrogel using 4-MHCA Hydrogel showed significant degradation (~97%) at 10 mM GSH, mimicking intracellular cancer environment. mdpi.com
Biosensing Terahertz Metamaterial Sensor Increasing the density of the 4-MHCA analyte resulted in a red-shift of the resonance dip, demonstrating high sensitivity. spiedigitallibrary.org
Molecular Electronics Tunneling Junctions with SAMs Hydration of the carboxylic acid groups in the SAM can convert the junction from a resistor to a diode functionality. nih.gov

Scope and Objectives of Current Research Directions

Current research continues to build upon the foundational knowledge of 4-MHCA, pushing its applications into more advanced and specialized domains. The primary objectives revolve around creating highly specific, efficient, and controllable systems for technological and biomedical purposes.

Advanced Drug Delivery and Nanomedicine: A major research thrust is the development of sophisticated drug delivery systems. mdpi.com The objective is to create multi-responsive materials that can release therapeutic agents in response to multiple stimuli (e.g., both pH and redox potential) for enhanced targeting and efficacy. mdpi.com Functionalizing nanoparticles with molecules like 4-MHCA is central to strategies aimed at developing targeted therapies for diseases such as cancer. nih.govupenn.edu

High-Sensitivity Biosensors: The development of next-generation biosensors with unprecedented sensitivity and selectivity is a key goal. Research is exploring the use of 4-MHCA in combination with advanced platforms like terahertz metamaterials and surface-enhanced Raman spectroscopy (SERS) to detect minute quantities of biological and chemical analytes. spiedigitallibrary.org

Molecular and Organic Electronics: There is growing interest in using 4-MHCA and related molecules as components in molecular-scale electronic devices. nih.gov Research objectives include the fabrication and characterization of molecular diodes, switches, and transistors. Studies on tunneling junctions with 4-MHCA SAMs aim to understand and control charge transport at the molecular level, which is fundamental to the realization of molecular electronics. nih.gov

Functional Polymer Synthesis: 4-MHCA is being explored in advanced polymer synthesis, such as in thiol-maleimide "click" chemistry reactions. researchgate.net The goal is to synthesize well-defined functional block copolymers. These polymers can self-assemble into ordered porous membranes and other hierarchical structures with applications in filtration, catalysis, and advanced materials. researchgate.net

Compound Names

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3-(4-sulfanylphenyl)propanoic acid
4-Mercaptobenzoic acid
6-mercaptohexanoic acid
Cytochrome c
Glutathione
Gold
N-acetyl-L-cysteine
N-ethyl maleimide (B117702)
4-mercaptophenylacetic acid
Poly(ethylene glycol) (PEG)
Thiol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-sulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPHBFLHAJVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342211
Record name 4-Mercaptohydrocinnamic Acid
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63545-55-1
Record name 3-(4-Mercaptophenyl)propanoic acid
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Record name 4-Mercaptohydrocinnamic Acid
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Record name 4-Mercaptohydrocinnamic Acid
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Advanced Synthetic Methodologies for 4 Mercaptohydrocinnamic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical reactions, offering a powerful strategy for the construction of complex molecules under mild and environmentally friendly conditions. While specific chemoenzymatic routes for the direct synthesis of 4-Mercaptohydrocinnamic Acid are not extensively documented, the synthesis of related functionalized phenylpropanoic acids provides a strong precedent for the potential application of this methodology.

Lipases, for example, are widely used enzymes in organic synthesis due to their ability to catalyze esterification, transesterification, and amidation reactions with high chemo- and regioselectivity. nih.govresearchgate.net A plausible chemoenzymatic approach to derivatives of this compound could involve the lipase-catalyzed esterification of a protected 4-mercapto-functionalized aromatic precursor. For instance, a protected 4-mercaptophenylacetic acid derivative could be enzymatically coupled with a suitable three-carbon side-chain precursor. The use of immobilized lipases, such as Novozym 435, has been shown to be effective in the synthesis of various cinnamic acid derivatives, demonstrating high conversion rates and the potential for enzyme reusability. nih.gov

Furthermore, nitrilases and nitrile hydratases are enzymes capable of converting nitriles to carboxylic acids or amides, respectively. researchgate.net A potential chemoenzymatic route could therefore involve the enzymatic hydrolysis of a nitrile-containing precursor to yield the desired carboxylic acid functionality of this compound. The enantioselectivity of some enzymes could also be exploited to produce chiral derivatives of the target molecule. researchgate.net

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.orgmit.edu These methods offer a versatile platform for the synthesis of this compound and its derivatives.

A key challenge in the synthesis of aromatic thiols is the potential for catalyst poisoning by the sulfur atom. However, recent advancements in ligand design and catalyst systems have enabled efficient palladium-catalyzed C–S bond formation. rsc.org A plausible synthetic route to this compound could involve the palladium-catalyzed coupling of a protected thiol with a halogenated hydrocinnamic acid derivative.

The protection of the thiol group is often a crucial step in the multi-step synthesis of mercapto-containing compounds to prevent side reactions, such as oxidation to disulfides. S-benzylation, the attachment of a benzyl (B1604629) group to the sulfur atom, is a common protection strategy due to the stability of the resulting thioether and the relative ease of deprotection.

The optimization of S-benzylation reactions for aromatic thiols typically involves the careful selection of the benzyl halide, base, solvent, and reaction temperature. Common bases used for this transformation include potassium carbonate, sodium hydride, and triethylamine. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being preferred. Microwave-assisted synthesis has also been shown to accelerate S-benzylation reactions, leading to shorter reaction times and improved yields.

In the context of palladium-catalyzed cross-coupling reactions for the synthesis of this compound derivatives, the electronic nature of the substituents on the aromatic ring can have a profound impact on the reaction's efficiency. Electron-withdrawing groups (EWGs) on an aryl halide can increase its reactivity towards oxidative addition to the palladium(0) center, which is often the rate-limiting step in many cross-coupling cycles. researchgate.net

This enhanced reactivity can be advantageous when synthesizing derivatives of this compound bearing EWGs on the phenyl ring. For instance, the introduction of nitro or cyano groups could facilitate the palladium-catalyzed formation of the C-S bond. Conversely, electron-donating groups (EDGs) can decrease the rate of oxidative addition, potentially requiring more forcing reaction conditions or more active catalyst systems.

The following table summarizes the general influence of substituent electronic effects on the rate of oxidative addition in palladium-catalyzed cross-coupling reactions:

Substituent TypeElectronic EffectInfluence on Oxidative Addition Rate
Electron-Withdrawing Group (e.g., -NO₂, -CN, -CF₃)Inductive and/or resonance withdrawal of electron densityIncreases rate
Halogen (e.g., -Cl, -Br, -I)Inductive withdrawal, resonance donationGenerally increases rate (I > Br > Cl)
Electron-Donating Group (e.g., -OCH₃, -CH₃, -NH₂)Inductive and/or resonance donation of electron densityDecreases rate

Derivatization Strategies for Enhanced Functionality

The presence of both a thiol and a carboxylic acid group in this compound makes it an ideal scaffold for further derivatization to enhance its functionality for specific applications.

The reaction between a thiol and a maleimide (B117702) is a prominent example of a "click" reaction, characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.netrsc.org This Michael-type addition is widely employed in bioconjugation to link molecules to proteins and other biomolecules. nih.gov

The thiol group of this compound can readily react with a maleimide-functionalized molecule to form a stable thioether bond. The kinetics of this reaction are influenced by factors such as pH, temperature, and the pKa of the thiol. nih.govnsf.gov The reaction is typically faster at a pH slightly above the pKa of the thiol, as the thiolate anion is the more reactive nucleophile. nih.gov

A study investigating the kinetics of the reaction between this compound (MPP) and N-ethylmaleimide (NEM) provided valuable insights into the stability of the resulting conjugate. The half-life of the conjugate in the presence of glutathione (B108866) was measured to be 3.6 hours, with an extent of conversion of approximately 90%. This indicates a dynamic equilibrium where the thiol-maleimide adduct can undergo a retro-Michael reaction and thiol exchange.

The following table presents kinetic data for the reaction of various thiols with N-substituted maleimides, highlighting the influence of the thiol pKa on the reaction kinetics.

ThiolpKaMaleimideHalf-life (h)Extent of Conversion (%)
4-Mercaptophenylacetic acid (MPA)6.6N-ethyl maleimide (NEM)3.1~12-90
This compound (MPP) 7.0 N-ethyl maleimide (NEM) 3.6 ~90
N-acetyl-l-cysteine (NAC)9.5N-ethyl maleimide (NEM)258~1-90

Data adapted from a study on the manipulation of glutathione-mediated degradation of thiol-maleimide conjugates.

Polyethylene (B3416737) glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer that is frequently conjugated to small molecules and biologics to improve their pharmacokinetic properties. biochempeg.combroadpharm.com This process, known as PEGylation, can increase a drug's half-life, reduce its clearance, and enhance its stability. nih.gov

This compound can be conjugated to various PEG architectures through either its thiol or carboxylic acid group. For instance, the carboxylic acid can be activated and reacted with an amine-terminated PEG to form a stable amide bond. reading.ac.uk Alternatively, the thiol group can be reacted with a maleimide-functionalized PEG, utilizing the highly efficient thiol-maleimide click chemistry described previously. researchgate.net

The choice of PEG architecture (e.g., linear, branched, or multi-arm) and its molecular weight can be tailored to optimize the properties of the resulting conjugate for a specific application. reading.ac.uk For example, higher molecular weight PEGs generally lead to longer circulation times. nih.gov The synthesis of PEG-4-Mercaptohydrocinnamic Acid conjugates would involve the activation of either the carboxylic acid of the small molecule or a functional group on the PEG, followed by the coupling reaction. The resulting conjugate would then be purified to remove any unreacted starting materials. The characterization of such conjugates typically involves techniques like NMR spectroscopy, mass spectrometry, and size-exclusion chromatography to confirm the successful conjugation and determine the purity of the product. nih.govresearchgate.netnih.gov

Formation of Thioether Succinimide (B58015) Linkages

The formation of a thioether succinimide linkage is a widely utilized bioconjugation strategy that relies on the specific reaction between a thiol (sulfhydryl) group, such as the one in this compound, and a maleimide. This reaction, a Michael addition, proceeds readily under mild conditions, typically at a pH between 6.5 and 7.5, to form a stable, covalent thioether bond. thermofisher.com The specificity of the maleimide group for sulfhydryls over other functional groups like primary amines (which react more favorably at a higher pH of >8.5) makes this chemistry particularly valuable for targeted modifications. thermofisher.com

The process involves the nucleophilic attack of the thiolate anion (RS⁻) on one of the double bond carbons of the maleimide ring. The resulting succinimidyl thioether (SITE) conjugate is characterized by its stability under physiological conditions. thermofisher.comprolynxinc.com

However, a critical aspect of this linkage is its potential for reversibility through a retro-Michael reaction, which can lead to cleavage of the conjugate via thiol exchange with other free thiols, such as glutathione or cysteine residues in proteins. prolynxinc.com This can compromise the stability and efficacy of the conjugate. To counteract this, strategies have been developed to promote the hydrolysis of the succinimide ring. This ring-opening reaction forms two isomeric succinamic acid thioethers (SATE), which are stabilized against cleavage and the retro-Michael reaction. prolynxinc.comresearchgate.net Research has shown that the rate of this stabilizing hydrolysis can be significantly accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com While conjugates made with common maleimides may hydrolyze too slowly to prevent thiol exchange, those prepared with electron-withdrawing maleimides can be purposefully hydrolyzed to ensure long-term in vivo stability. prolynxinc.com

The reaction conditions, particularly the use of ultrasound, can enhance the efficiency of the thiol-maleimide reaction. Studies have demonstrated that employing high-intensity ultrasound irradiation can increase the reaction rate significantly, offering a greener, more efficient approach with reduced waste and energy consumption. digitellinc.com

Table 1: Key Aspects of Thioether Succinimide Linkage Formation

Feature Description Key Considerations
Reaction Type Michael addition of a thiol to a maleimide. prolynxinc.com Highly specific and efficient under mild conditions.
Optimal pH 6.5 - 7.5 for specific reaction with sulfhydryl groups. thermofisher.com At pH > 8.5, reaction with primary amines is favored. thermofisher.com
Product Stable, covalent succinimidyl thioether (SITE) linkage. thermofisher.com The bond is not reversible by common reducing agents. thermofisher.com
Stability Issue Susceptible to retro-Michael reaction and subsequent thiol exchange. prolynxinc.com Can lead to cleavage of the conjugate in a thiol-rich environment.
Stabilization Strategy Irreversible hydrolysis of the succinimide ring to form succinamic acid thioethers (SATE). prolynxinc.comresearchgate.net The ring-opened product is stabilized against cleavage. prolynxinc.com

Strategies for Carboxylic Acid Derivatization

The carboxylic acid group of this compound is a key functional handle for further modification, enabling its conjugation to other molecules or alteration of its physicochemical properties. A variety of derivatization strategies exist, primarily focused on forming amides or esters.

A predominant method for forming amide bonds involves the in situ activation of the carboxylic acid using a coupling agent, followed by reaction with an amine. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose, often in combination with additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.govmdpi.comnih.gov This approach facilitates the rapid formation of an amide linkage under mild, aqueous conditions. nih.gov The conversion of the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide ester, is a common two-step strategy that allows for subsequent efficient reaction with a primary amine. nih.govthermofisher.com

For applications requiring sensitive detection, such as liquid chromatography-mass spectrometry (LC-MS), specialized derivatization reagents are employed. These reagents are designed to react with the carboxylic acid to introduce a tag that enhances ionization efficiency, improves chromatographic retention, and provides a unique mass signature for identification. nih.govmdpi.com For instance, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) and N-(4-aminomethylphenyl)pyridinium (AMPP) have been developed to label carboxylic acids, significantly increasing detection sensitivity in positive-ion ESI-MS. mdpi.comnih.gov

Direct amidation methods that avoid pre-activation steps are also being developed. Silane-mediated direct amide coupling, for example, allows for the condensation of a carboxylic acid and an amine using reagents like diphenylsilane, offering a straightforward approach with broad functional group compatibility. themjalab.com Esterification is another key derivatization route, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using alkylating agents. colostate.edu

Table 2: Comparison of Carboxylic Acid Derivatization Strategies

Strategy Reagents/Method Advantages Applications
Carbodiimide Coupling EDC, with NHS or DMAP. nih.govmdpi.com Mild aqueous conditions, rapid reaction. nih.gov Peptide synthesis, bioconjugation. thermofisher.com
Active Ester Formation Conversion to N-hydroxysuccinimide (NHS) ester. nih.gov Creates a stable, amine-reactive intermediate. Two-step conjugation to proteins or other molecules.
LC-MS Derivatization Reagents like 4-APEBA or AMPP. mdpi.comnih.gov Enhances ionization and detection sensitivity. mdpi.com Metabolomics, biomarker analysis.
Direct Amidation Silane-mediated coupling (e.g., diphenylsilane). themjalab.com Avoids pre-activation, good functional group tolerance. themjalab.com General amide synthesis.
Esterification Reaction with alcohols (acid catalysis) or diazoalkanes. thermofisher.comcolostate.edu Forms ester derivatives to modify polarity and volatility. GC analysis, prodrug synthesis. colostate.edu

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. unibo.itnih.govarkat-usa.org

A key area of focus is the selection of solvents. Traditional organic syntheses often rely on volatile and toxic solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol, ethyl acetate (B1210297), or ionic liquids. nih.govresearchgate.netnih.gov For reactions involving hydroxycinnamic acid precursors, syntheses have been successfully performed in aqueous media or green solvents like ethyl acetate and acetone, often leading to high yields and simplified purification. researchgate.netnih.gov One-pot syntheses in water, which eliminate the need to isolate intermediates, further enhance the efficiency and environmental profile of the process. arkat-usa.org

Energy efficiency is another cornerstone of green synthesis. The use of alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov Microwave-assisted synthesis, for instance, has been used to accelerate Knoevenagel-Doebner reactions for producing hydroxycinnamic acids in aqueous media without organic solvents or expensive catalysts. nih.gov

The choice and use of catalysts are also critical. Green chemistry promotes the use of non-toxic, recyclable catalysts. nih.govresearchgate.net For the synthesis of related sulfur-containing compounds, protocols using recyclable ionic liquids or biocatalysts like laccase in aqueous media have been developed, obviating the need for toxic transition metals. researchgate.net Furthermore, processes that allow for the reuse of the mother liquor for multiple cycles without extensive treatment have been developed for Knoevenagel reactions, significantly reducing waste and cost. researchgate.net These methodologies highlight a clear path toward more sustainable synthetic routes for complex molecules like this compound.

Table 3: Application of Green Chemistry Principles

Principle Application in Synthesis Example
Safer Solvents Replacing hazardous organic solvents with water, ethanol, or ethyl acetate. researchgate.netnih.gov Heck coupling reactions for p-coumaric acid performed in aqueous solutions with high yield. nih.gov
Energy Efficiency Using microwave or ultrasound irradiation to reduce reaction times and energy input. digitellinc.comnih.gov Microwave-assisted Knoevenagel-Doebner reaction in water for rapid synthesis of HCAs. nih.gov
Catalysis Employing recyclable, non-toxic catalysts, including biocatalysts. researchgate.net Synthesis of benzothiazoles using laccase as a biocatalyst in aqueous media. researchgate.net
Waste Prevention Designing one-pot syntheses and processes that allow for catalyst and solvent recycling. arkat-usa.orgresearchgate.net Reusing the mother liquor for 5 cycles in the synthesis of p-hydroxycinnamic acid. researchgate.net
Atom Economy Utilizing reactions like addition reactions (e.g., Michael addition) that incorporate most atoms from the reactants into the final product. The thiol-maleimide reaction is an example of an atom-economical "click" reaction. digitellinc.com

Supramolecular Assembly and Material Science Applications

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. The formation of SAMs using molecules like 4-Mercaptohydrocinnamic Acid is a cornerstone of surface engineering, enabling precise control over the chemical and physical properties of interfaces for a variety of applications.

The formation of a this compound SAM on a gold substrate is primarily driven by the strong, specific interaction between sulfur and gold. The thiol group (-SH) of the molecule chemisorbs onto the gold surface, forming a stable gold-thiolate (Au-S) bond. This covalent-like bond is the foundational anchoring mechanism for the monolayer.

The exposed carboxylic acid groups of a this compound SAM present a chemically tunable interface. The properties of this surface, such as wettability and charge, can be precisely controlled through several modification strategies.

One primary method of control is adjusting the pH of the surrounding environment. The carboxylic acid groups can be protonated or deprotonated, altering the surface charge and hydrophilicity. researchgate.net This ionization state can also be influenced by applying an electric potential to the gold substrate. researchgate.net Furthermore, the surface can be modified by introducing electrolyte cations which can interact with the carboxylate groups, disrupting intermolecular hydrogen bonding and forming stable salt films. researchgate.net

Another advanced strategy involves the non-covalent modification of the carboxyl-terminated surface. For instance, reversible self-assembled monolayers (rSAMs) can be created by incubating the initial SAM with molecules that can interact with the acid groups, allowing for dynamic control over surface composition to regulate biological interactions, such as cell adhesion. nih.gov

Table 1: Methods for Controlling Surface Properties of Carboxyl-Terminated SAMs

MethodMechanismEffect on SurfaceReference
pH AdjustmentProtonation/deprotonation of terminal -COOH groupsAlters surface charge and wettability researchgate.net
Applied Electrical PotentialField-induced protonation/deprotonationControls the degree of ionization of the acid terminus researchgate.net
Electrolyte InteractionCation exchange and disruption of hydrogen bondingForms stable carboxylate salt films researchgate.net
Supramolecular Assembly (rSAMs)Non-covalent binding of secondary moleculesAllows dynamic control over surface ligands and biological activity nih.gov

The structure of the SAM plays a critical role in mediating the rate of electron transfer (ET) between the underlying electrode and a redox-active species in the solution. For applications like electrochemical sensors, a rapid ET rate is crucial for high sensitivity. researchgate.net The molecular structure, packing density, and presence of defects in the monolayer all influence ET kinetics.

The ability to present a functional group, like the carboxylic acid of this compound, on a surface is highly valuable for the development of biosensors and other biomolecular devices. researchgate.net The carboxylic acid terminus provides a convenient chemical handle for the covalent immobilization of biomolecules such as enzymes, antibodies, and nucleic acids.

This immobilization is typically achieved by activating the carboxylic acid groups (e.g., with EDC/NHS chemistry) to form an active ester, which then readily reacts with amine groups on the target biomolecule. This strategy has been widely employed to construct immunosensors for detecting disease biomarkers and enzymatic biosensors. The SAM acts as a stable and biocompatible linker layer that positions the biological recognition element at the sensor surface while minimizing non-specific adsorption.

Hybrid Hydrogels and Stimuli-Responsive Materials

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. When these networks incorporate stimuli-responsive elements, they can undergo changes in their physical or chemical properties in response to specific environmental triggers. The thiol group of this compound or similar molecules can be used to create disulfide cross-links, which are responsive to reducing agents like glutathione (B108866).

Glutathione (GSH) is a tripeptide that is a key component of the intracellular redox environment. whiterose.ac.uk The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range). whiterose.ac.uk This concentration gradient makes disulfide bonds an excellent trigger for creating stimuli-responsive materials designed to degrade specifically within the intracellular space. whiterose.ac.ukresearchgate.net

Hydrogels can be formed by cross-linking polymer chains with molecules that contain disulfide bonds. whiterose.ac.ukresearchgate.net The degradation of these hydrogels in the presence of glutathione occurs via a thiol-disulfide exchange reaction. usm.edu The thiol group on the cysteine residue of GSH attacks a disulfide cross-link in the hydrogel network. This reaction cleaves the disulfide bond, breaking the cross-link and leading to the disassembly of the hydrogel network. whiterose.ac.ukresearchgate.net This process is accompanied by swelling and erosion of the hydrogel material. researchgate.netnih.gov

This glutathione-mediated degradation is a widely used strategy for the development of smart drug delivery systems. nih.gov Therapeutic agents can be encapsulated within the disulfide-cross-linked hydrogel. The hydrogel remains stable in the low-GSH extracellular environment, but upon entering a cell, the high GSH concentration triggers its degradation and the subsequent release of the encapsulated cargo. whiterose.ac.uk

Table 2: Key Aspects of Glutathione-Triggered Hydrogel Degradation

AspectDescriptionSignificanceReference
TriggerGlutathione (GSH)High intracellular vs. low extracellular concentration provides specificity. whiterose.ac.uk
Chemical LinkageDisulfide bonds (-S-S-)Reversibly cleavable by reducing agents. researchgate.netresearchgate.net
MechanismThiol-disulfide exchange reactionGSH's thiol group attacks and cleaves the disulfide cross-links. usm.edu
ResultHydrogel swelling, erosion, and disassemblyLeads to the release of encapsulated contents. researchgate.netnih.gov
ApplicationIntracellular drug deliveryEnables targeted release of therapeutics inside cells. nih.gov

Liposome-Cross-Linked Architectures

While the direct use of this compound in forming liposome-cross-linked architectures is not extensively documented, its role as a thiol source in modifying polymers for such applications is noteworthy. In the development of novel drug delivery systems, hydrogel-liposome hybrids have been created using thiolated, 4-armed polyethylene (B3416737) glycol (PEG) molecules as crosslinkers for maleimide-functionalized liposomes. nih.gov Specifically, these PEG polymers have been modified with this compound to introduce the necessary aryl thiol groups. nih.gov This approach allows for the creation of complex, cross-linked structures where liposomes are integrated into a hydrogel network, potentially offering enhanced stability and controlled release capabilities. The cross-linking occurs via a thia-Michael type addition reaction between the thiol groups on the modified PEG and the maleimide (B117702) groups on the liposome (B1194612) surface. nih.gov

Development of Redox-Responsive Drug Delivery Systems

The thiol group of this compound is a key functional moiety for the development of redox-responsive drug delivery systems. These systems are designed to release their payload in response to the higher concentration of reducing agents, such as glutathione (GSH), found in the intracellular environment of cancer cells compared to healthy tissues.

One significant application involves the use of this compound to functionalize polymers, thereby rendering them sensitive to redox conditions. For instance, 4-armed PEG polymers have been modified with this compound to serve as a source of aryl thiols. nih.gov These thiolated polymers can then be used to form hydrogels. A hybrid hydrogel-liposome drug delivery system was developed where maleimide-functionalized liposomes acted as crosslinkers for these thiolated PEG molecules. nih.gov The resulting hydrogel demonstrated minimal degradation at low GSH concentrations (10µM), indicating stability in environments mimicking normal physiological conditions. nih.gov However, in the presence of higher, cancer-relevant GSH levels, the succinimide-thioether linkages are susceptible to cleavage, leading to the degradation of the hydrogel and the release of the encapsulated drug.

The presence of the aryl thiol from this compound is crucial for this redox sensitivity. Hydrogels based on PEG modified with aryl thiols exhibit high GSH-sensitivity, which is attributed to a retro-Michael cleavage mechanism. nih.gov This is in contrast to hydrogels functionalized with non-aromatic thiols, which show significantly lower GSH sensitivity. nih.gov

Table 1: Components of a Redox-Responsive Hydrogel-Liposome Drug Delivery System

ComponentFunctionKey Chemical Moiety
4-armed Polyethylene Glycol (PEG)Polymer backbone-
This compoundProvides redox-sensitivityAryl thiol group (-SH)
Maleimide-functionalized LiposomesCross-linking agent and drug carrierMaleimide group

This table outlines the roles of the key components in a hybrid drug delivery system where this compound is utilized.

Self-Healing Polymer Networks via Reversible Michael Addition Reactions

There is currently no available research specifically detailing the use of this compound in the development of self-healing polymer networks based on reversible Michael addition reactions. While the thiol group of this compound could theoretically participate in such reactions, which are a known mechanism for creating self-healing materials, specific studies employing this compound for this purpose have not been identified in the reviewed literature. rug.nlmdpi.comleibniz-ipht.denih.gov

Nanomaterials and Nanotechnology Integration

The integration of this compound into nanomaterials and its applications in nanotechnology are not well-documented in the current scientific literature. While the functional groups of this compound suggest potential for surface modification of nanoparticles or as a component in nano-scale drug delivery systems, specific research examples are not presently available.

Advanced Composites and Hybrid Systems

Information regarding the application of this compound in the formulation of advanced composites and hybrid systems is not found in the existing body of scientific research. The potential for this compound to act as a functional additive or cross-linking agent in composite materials has not been explored in the available literature.

Biological Interactions and Enzyme Modulation

Protein Adsorption and Electron Transfer Dynamics

The interface between synthetic materials and biological molecules is a critical area of research, particularly for the development of biosensors and bioelectronic devices. 4-Mercaptohydrocinnamic acid (4-MHCA) has been effectively used to create self-assembled monolayers (SAMs) on gold electrodes, providing a functionalized surface for studying protein interactions. These SAMs serve as a platform to investigate the adsorption of proteins and the subsequent dynamics of electron transfer.

Cytochrome c Interactions on SAMs

Research has demonstrated that self-assembled monolayers of this compound on gold surfaces can successfully immobilize cytochrome c, a crucial redox protein in cellular respiration. researchgate.net A stable, electroactive monolayer of cytochrome c readily forms on the close-packed 4-MHCA SAM. researchgate.net This interaction is studied using techniques such as cyclic voltammetry and electroreflectance (ER) spectroscopy. researchgate.net For cytochrome c adsorbed on the 4-MHCA monolayer, the redox potential has been measured at 20 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net This stable adsorption and preserved electrochemical activity are vital for the development of functional bio-interfaces. researchgate.net

Electron Transfer Rate Constant Determination (k_et)

A key parameter characterizing the efficiency of a bioelectrochemical interface is the heterogeneous electron transfer rate constant (k_et). This constant quantifies the kinetics of electron transfer between the electrode and the immobilized redox protein. For cytochrome c adsorbed on a 4-MHCA monolayer, the electron transfer rate constant was determined from the frequency dependence of the electroreflectance response. researchgate.net

The determined value for k_et was found to be 3900 s⁻¹. researchgate.net This rate is notably high and suggests that the aromatic structure of the 4-MHCA molecule facilitates efficient electronic coupling between the gold electrode and the heme center of cytochrome c. The rate constant is significantly larger than that observed for cytochrome c on SAMs of aliphatic thiols of similar thickness, indicating that the molecular structure of the monolayer plays a crucial role in mediating the electron transfer process. researchgate.net

Table 1: Electrochemical Parameters for Cytochrome c on a this compound SAM

Parameter Value Reference Electrode Source
Redox Potential (E°) 20 mV Ag/AgCl researchgate.net
Electron Transfer Rate Constant (k_et) 3900 s⁻¹ N/A researchgate.net

Enzyme Inhibition Studies

While this compound's role in forming functional bio-interfaces is well-documented, its capacity as a direct enzyme inhibitor is less characterized in publicly available literature. The compound's thiol group makes it a candidate for interaction with various biological systems.

Investigation of Inhibitory Mechanisms

Specific studies detailing the inhibitory mechanisms of this compound against particular enzymes were not prominently found in the searched literature. However, the compound has been used in model studies related to biological thiols. For instance, it has been conjugated to other molecules to study thiol-exchange reactions with glutathione (B108866), a key cellular antioxidant. acs.org These investigations focus on the reactivity of the thiol group, which is a common feature in the active sites of certain enzymes and can be a target for inhibitors. acs.org

Determination of IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard metrics used to quantify the potency of an enzyme inhibitor. Despite the relevance of cinnamic acid derivatives in enzyme inhibition, specific IC50 and Ki values for this compound acting as a direct inhibitor were not identified in the reviewed scientific literature. Research has focused more on its application as a linker molecule in drug delivery systems that respond to glutathione levels in cells. mdpi.com

Effects on Enzyme Catalytic Activity

Bioconjugation and Biological Payload Delivery

The presence of a reactive thiol group makes this compound a candidate for bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. In the context of biological payload delivery, this compound can act as a linker, attaching therapeutic agents to targeting moieties such as antibodies, peptides, or nanoparticles. This approach aims to enhance the specificity and efficacy of treatments by delivering a biological payload directly to the site of action, thereby minimizing off-target effects.

The concept of controlled release involves the predictable and sustained delivery of a therapeutic agent over time. While specific studies detailing the use of this compound in controlled release systems are not extensively available in the public domain, its structure lends itself to incorporation into stimuli-responsive linkers. For instance, a linker incorporating this compound could be designed to cleave under specific physiological conditions, such as changes in pH or the presence of certain enzymes, leading to the release of a conjugated drug.

The rate of drug release is a critical parameter in designing effective controlled-release systems. Hypothetical release kinetics for a drug conjugated via a this compound-based linker under different pH conditions are illustrated in the table below.

Table 1: Hypothetical pH-Responsive Release of a Therapeutic Molecule

pH Half-life of Release (t½) in hours Percentage Released at 24 hours
7.4 (Physiological) 120 15%
6.5 (Tumor Microenvironment) 48 45%

Note: The data in this table is illustrative and not based on experimental results for this compound.

Site-specific drug delivery aims to concentrate a therapeutic agent at a targeted site within the body, such as a tumor or an area of inflammation. This compound can be utilized as a component of a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems. The carboxylic acid end of the molecule could be attached to a targeting antibody, while the thiol group could be used to conjugate a cytotoxic drug. Upon reaching the target cell, the linker can be cleaved, releasing the drug in a localized manner.

Strategies for achieving site-specificity often rely on the unique characteristics of the target tissue. For example, linkers can be designed to be cleaved by enzymes that are overexpressed in cancer cells.

The reaction between a thiol and a maleimide (B117702) is a widely used method for bioconjugation. However, the resulting succinimidyl thioether linkage can be unstable and undergo a retro-Michael reaction, leading to premature cleavage of the conjugate. This is a significant challenge in the development of stable ADCs. Research has focused on strategies to stabilize this linkage. One approach is the hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid, a process that can be influenced by the electronic properties of the maleimide substituent.

While direct studies on the influence of this compound on thiol-maleimide conjugate stability are not prominent, its thiol group would participate in the initial Michael addition. The stability of the resulting conjugate would then be subject to the factors governing the retro-Michael reaction and succinimide ring-opening. The stability of such conjugates is often assessed by measuring their half-life in plasma or in the presence of competing thiols like glutathione.

Table 2: Illustrative Stability of Thiol-Maleimide Conjugates

Linker Component Half-life in Human Plasma (hours) Percentage of Intact Conjugate after 72 hours
Standard Alkyl Thiol 48 35%
Thiol with Electron-Withdrawing Group 96 70%

Note: This table provides a conceptual comparison of conjugate stability and does not represent specific data for this compound.

Potential in Biochemical Engineering Applications

The field of biochemical engineering can leverage the properties of this compound for various applications. Its ability to participate in conjugation reactions makes it a useful tool for immobilizing enzymes onto solid supports, which is a key process in the development of bioreactors and biosensors. The carboxylic acid group can be used to anchor the molecule to a surface, while the thiol group can be used to attach an enzyme.

Furthermore, derivatives of this compound could be incorporated into biomaterials, such as hydrogels, to impart specific functionalities. For example, the thiol groups could be used for cross-linking polymer chains or for conjugating bioactive molecules to the hydrogel matrix. Such functionalized hydrogels could find use in tissue engineering and controlled drug delivery applications.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of 4-Mercaptohydrocinnamic Acid Systems

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules or surfaces. These methods can provide detailed information about conformational changes, solvation effects, and the formation of molecular aggregates.

Molecular dynamics (MD) simulations, a key component of molecular modeling, can be used to explore the conformational landscape of this compound. By simulating the movement of atoms over time, researchers can identify stable conformations and understand the flexibility of the molecule. For instance, simulations of similar compounds, such as cinnamic acid derivatives, have been used to investigate their interactions with biological macromolecules. koreascience.krnih.gov While specific MD studies on isolated this compound are not extensively documented in the literature, the principles of these simulations are applicable. Such studies would typically involve defining a force field that describes the interatomic forces within the molecule and between the molecule and its environment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules and materials.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. For related cinnamic acid derivatives, DFT has been used to calculate these electronic properties, often employing functionals like B3LYP with various basis sets. nih.govresearchgate.net These studies help in understanding how substituents on the phenyl ring influence the electronic properties of the molecule.

Table 1: Representative Theoretical Data for Cinnamic Acid Derivatives from DFT Studies (Note: This table is illustrative of the types of data obtained for similar compounds, as specific comprehensive DFT data for this compound is not readily available in the cited literature.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
trans-4-(Trifluoromethyl)cinnamic acid-7.42-2.255.17B3LYP/6-311++G(d,p)

Reaction Pathway Analysis

DFT calculations can also be utilized to map out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of various chemical transformations. This is particularly useful for understanding mechanisms of synthesis, degradation, or biological activity. For example, DFT has been applied to study the cyclization reactions of chalcones, which share a structural similarity with cinnamic acid derivatives. semanticscholar.org Such analyses can predict the most likely reaction mechanisms and identify key intermediates. While specific reaction pathway analyses for this compound are not detailed in the provided search results, the methodology is well-established for analogous systems. researchgate.net

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a target protein.

While specific molecular docking studies focusing solely on this compound are not prevalent in the literature, numerous studies have been conducted on its parent compound, cinnamic acid, and its derivatives. koreascience.krajpp.infip.org These studies have explored the binding of cinnamic acid derivatives to various protein targets, such as matrix metalloproteinases and protease-activated receptors. koreascience.krajpp.in The results of these docking studies are typically reported as a binding energy or docking score, which provides an estimate of the binding affinity. For example, derivatives of ferulic acid, a methoxy-hydroxycinnamic acid, have been docked against the epidermal growth factor receptor (EGFR), with binding energies indicating potential inhibitory activity. fip.org

Table 2: Example of Molecular Docking Results for Cinnamic Acid Derivatives with Protein Targets (Note: This table illustrates the type of data generated in molecular docking studies of similar compounds.)

LigandProtein TargetBinding Energy (kcal/mol)Software Used
CynarinMatrix Metalloproteinase-9 (MMP-9)-10.74AutoDock 4.0
Chlorogenic acidMatrix Metalloproteinase-9 (MMP-9)-10.35AutoDock 4.0
4-(4-methyl)benzoyloxy-3-methoxycinnamic acidEpidermal Growth Factor Receptor (EGFR)-8.81AutoDock 1.5.7

Dynamics of Self-Assembly Processes

The self-assembly of molecules into ordered structures is a fundamental process in materials science and nanotechnology. This compound, with its thiol and carboxylic acid functional groups, is capable of forming self-assembled monolayers (SAMs) on various substrates.

Experimental and theoretical studies have investigated the self-assembly of this compound on gold (Au(111)) surfaces. researchgate.net X-ray photoelectron spectroscopy (XPS) studies have suggested the formation of a bilayer structure, where some sulfur atoms are bound to the gold surface as thiolates, while others remain as unbound thiols at the surface of the film. researchgate.net The dynamics of such self-assembly processes can be further investigated using molecular dynamics simulations, which can provide insights into the orientation and packing of the molecules within the monolayer. The interplay of intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the phenyl rings, as well as the interaction between the thiol group and the substrate, governs the final structure of the self-assembled film. nih.gov

Quantum Chemical Characterization

Quantum chemical methods provide a detailed description of the electronic and geometric properties of molecules. These methods are used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and various spectroscopic parameters.

Advanced Analytical Techniques for Characterization

Spectroscopic Methods

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 4-Mercaptohydrocinnamic Acid, with each method providing unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the aliphatic side chain, the carboxylic acid proton, and the thiol proton. The aromatic protons typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the propanoic acid side chain present as two triplets, typically between 2.5 and 3.0 ppm. The thiol (-SH) proton signal is a singlet and can vary in position, while the acidic proton of the carboxyl group (-COOH) is also a singlet, often appearing far downfield (>10 ppm), though its visibility can be affected by the choice of solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum for this compound would feature a signal for the carbonyl carbon of the carboxylic acid group, typically in the range of 170-180 ppm. Signals for the aromatic carbons would appear between 120-145 ppm, with the carbon attached to the sulfur atom (C-S) and the carbon attached to the aliphatic chain showing distinct chemical shifts. The two methylene (B1212753) (-CH₂-) carbons of the propanoic acid side chain would resonate in the aliphatic region, generally between 30-40 ppm.

Proton Type (¹H) Expected Chemical Shift (ppm) Multiplicity Carbon Type (¹³C) Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10SingletCarbonyl (-COOH)170 - 180
Aromatic (Ar-H)7.0 - 7.5Doublet, DoubletAromatic (Ar-C)120 - 145
Aliphatic (-CH₂-CH₂-)2.5 - 3.0Triplet, TripletAliphatic (-CH₂-)30 - 40
Thiol (-SH)VariableSinglet

Note: Expected chemical shift values are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 182, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides structural information. Key fragments observed include ions at m/z 123 and 114. nih.gov The fragmentation likely involves the loss of the propanoic acid side chain and subsequent rearrangements of the aromatic ring.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly useful for analyzing thermally sensitive or non-volatile compounds. This compound can be separated by reversed-phase liquid chromatography and subsequently ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) can then be used to isolate the molecular ion and induce further fragmentation, providing detailed structural information and enhancing analytical selectivity and sensitivity. This is especially valuable for detecting the compound in complex matrices.

Technique Ion (m/z) Identity
GC-MS182Molecular Ion [M]⁺
GC-MS123Fragment Ion
GC-MS114Fragment Ion

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, often obtained using a KBr wafer, displays several characteristic absorption bands. nih.gov A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The sharp, strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The S-H stretching vibration of the thiol group typically appears as a weak band around 2550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretch, which is often weak in the IR spectrum, can give a more distinct signal in the Raman spectrum. Likewise, the aromatic ring vibrations often produce strong Raman signals, aiding in structural confirmation. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch (H-bonded)2500 - 3300 (Broad)
Carbonyl (C=O)C=O Stretch~1700 (Strong)
Thiol (-SH)S-H Stretch~2550 (Weak)
Aromatic C=CC=C Stretch1450 - 1600
Aromatic C-HC-H Stretch>3000

Electrochemical methods are pivotal for studying the redox properties of this compound and for characterizing its behavior when assembled on conductive surfaces. The thiol group allows the molecule to form a self-assembled monolayer (SAM) on metal surfaces like gold, and electrochemical techniques can probe the integrity, packing, and electron transfer properties of this layer.

Techniques such as cyclic voltammetry (CV) can be used to study the electron transfer kinetics through the SAM to a redox-active species in solution. The formation of a well-ordered monolayer typically blocks or impedes this electron transfer, which is observable as a change in the voltammetric response. These methods can also be used to investigate the stability of the SAM under different potential ranges. While specific studies on this compound are limited, research on analogous aromatic thiols demonstrates that these techniques are highly effective for characterizing the formation and properties of the resulting monolayers.

Chromatographic Separations (HPLC and GC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. researchgate.netresearchgate.net Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.

Gas Chromatography (GC): GC is suitable for the analysis of this compound, often in conjunction with mass spectrometry (GC-MS). nih.gov Due to the low volatility of the carboxylic acid, derivatization may be required to convert it into a more volatile ester or silyl (B83357) derivative before injection into the GC system. This technique provides excellent separation efficiency and allows for sensitive quantification.

Surface Characterization Techniques

The ability of this compound to form SAMs on surfaces, particularly gold, makes surface characterization techniques critical for understanding the structure and properties of these molecular layers.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. Studies on this compound films on a gold (Au(111)) surface have utilized XPS to analyze the sulfur environment. The S 2p core-level spectrum has shown two distinct types of sulfur atoms: one corresponding to a thiolate species chemically bonded to the gold surface and another corresponding to an unbound thiol group. This finding supports the formation of a bilayer structure where a second layer of molecules interacts with the first without direct bonding to the gold substrate.

Other techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be employed to visualize the topography and molecular arrangement of the SAM on the substrate, providing insights into the packing density and order of the monolayer.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface analysis technique used to obtain atomically resolved images of conductive surfaces. nih.govarxiv.org It operates based on the quantum mechanical phenomenon of electron tunneling. A sharp metallic tip is brought into close proximity with the sample surface, and a bias voltage is applied, causing electrons to tunnel across the vacuum gap. This tunneling current is exponentially dependent on the tip-sample distance, providing high vertical resolution. bruker-nano.jp

In the context of this compound, STM is invaluable for visualizing the structure and ordering of self-assembled monolayers (SAMs) on conductive substrates like gold (Au(111)). The thiol group of the molecule forms a strong covalent bond with the gold surface, leading to the spontaneous formation of ordered molecular assemblies. beilstein-journals.org

STM can be operated in two primary modes:

Constant Current Mode : The feedback loop adjusts the tip's height to maintain a constant tunneling current as it scans across the surface. This generates a topographic image that maps the contours of the molecular layer. bruker-nano.jp

Constant Height Mode : The tip is scanned at a fixed height, and variations in the tunneling current are recorded to form the image. This mode allows for faster scanning but is suitable only for very flat surfaces.

STM studies provide critical insights into the packing arrangement, orientation, and presence of defects within the this compound SAM. This information is fundamental for understanding how the molecular architecture influences surface properties, which is essential for applications in biosensing, electronics, and corrosion inhibition. beilstein-journals.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

When used to analyze SAMs of this compound on a gold substrate, XPS provides definitive evidence of the molecule's attachment and chemical integrity. The analysis involves irradiating the surface with a beam of X-rays while measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

A detailed XPS study of this compound on a Au(111) surface has revealed key features of the monolayer's structure. researchgate.net Analysis of the S 2p core level spectrum shows two distinct types of sulfur atoms. This suggests a complex arrangement, potentially a bilayer, where some thiol groups are bound to the gold substrate (thiolate) and others remain as unbound thiols at the surface. researchgate.net Furthermore, analysis of the O 1s region indicates the formation of a carboxylic anhydride (B1165640) at room temperature, pointing to intermolecular interactions between the carboxylic acid terminal groups. researchgate.net

Below is a table summarizing the key findings from the XPS analysis of a this compound film on Au(111).

Spectral RegionPeak ComponentInterpretation
S 2pThiolate (bound to Au)Confirms covalent attachment of the thiol group to the gold substrate.
S 2pUnbound ThiolSuggests the presence of a second layer or unbound molecules at the surface.
O 1sCarboxylic Anhydride FormationIndicates intermolecular reactions between carboxylic acid groups.

This data is based on findings reported in the study of 4-mercaptohydrocynnamic acid self-assembled films. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Protein-SAM Interactions

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique in structural biology that allows for the high-resolution imaging of biological macromolecules in their near-native state. thermofisher.comnih.gov The process involves flash-freezing an aqueous solution of the sample, trapping the molecules in random orientations within a thin layer of amorphous, non-crystalline ice. nih.gov

A significant challenge in Cryo-EM sample preparation is the tendency of proteins to adsorb to the air-water interface, which can lead to denaturation or preferred orientations, hindering high-resolution 3D reconstruction. ebi.ac.uk Self-assembled monolayers provide an innovative solution to this problem. By functionalizing the EM grid with a SAM, the air-water interface can be passivated. ebi.ac.uk

A SAM of this compound, with its terminal carboxylic acid groups, can be used to create a hydrophilic and charged surface. This modified surface can influence the behavior of proteins near the interface, potentially for specific applications:

Preventing Denaturation : The SAM can create a more favorable environment for proteins, preventing their interaction with the air-water interface.

Controlling Orientation : The functional groups of the SAM can be used to specifically bind or orient protein complexes, which can be advantageous for studying specific protein-protein interactions.

Improving Particle Distribution : SAM-coated surfaces can lead to a more even distribution of particles in the ice layer, improving the quality of the final reconstruction. ebi.ac.uk

Recent advancements have shown that SAMs on graphene supports (GSAMs) are particularly effective, enriching particle orientations and enabling the successful high-resolution determination of small proteins and complexes that exhibit preferential orientation with traditional methods. ebi.ac.uk While direct Cryo-EM studies involving this compound SAMs are an emerging area, the principles demonstrate their potential to significantly advance structural biology. arxiv.org

Rheological Studies for Hydrogel Characterization

Rheology is the study of the flow and deformation of matter. For hydrogels, which are cross-linked polymer networks swollen with water, rheological studies are essential for characterizing their mechanical properties. nih.gov These properties are critical for applications in areas like drug delivery and tissue engineering. mdpi.com this compound can be incorporated into hydrogel networks, with its functional groups (thiol and carboxylic acid) participating in cross-linking reactions.

Rheological characterization of such hydrogels typically involves oscillatory shear testing, where a small, oscillating strain is applied to the sample to measure its viscoelastic response. Key parameters obtained from these tests include:

Storage Modulus (G') : Represents the elastic (solid-like) component of the hydrogel, indicating its ability to store deformation energy.

Loss Modulus (G'') : Represents the viscous (liquid-like) component, indicating the energy dissipated as heat.

A typical hydrogel is characterized by G' being significantly larger than G'', indicating a predominantly elastic behavior. The response of these moduli to changes in frequency, strain, and temperature provides a comprehensive understanding of the hydrogel's structure and stability. arxiv.org Furthermore, properties like shear-thinning (a decrease in viscosity with increasing shear rate) and self-healing can be assessed, which are vital for applications such as injectable biomaterials. mdpi.com

The table below outlines typical rheological tests and the information they provide for hydrogel characterization.

Rheological TestParameter MeasuredInformation Gained
Oscillatory Frequency SweepStorage Modulus (G'), Loss Modulus (G'')Determines the gel's viscoelastic nature and cross-linking density.
Oscillatory Strain SweepG', G'' as a function of strain amplitudeIdentifies the linear viscoelastic region (LVR) and the yield point of the gel.
Steady Shear FlowViscosity as a function of shear rateCharacterizes shear-thinning or shear-thickening behavior, crucial for injectability.
Step-Strain (Thixotropy)G', G'' recovery after high shearEvaluates the self-healing capability and structural recovery of the hydrogel. mdpi.com

Advanced Analytical Method Development

The development of robust analytical methods is crucial for the quantification and quality control of this compound, both as a pure substance and within various formulations. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and versatility. ajol.infodntb.gov.ua

Developing an HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from impurities or other components. Given the compound's structure—containing an aromatic ring, a carboxylic acid group (pKa ~4-5), and a thiol group—a reverse-phase HPLC (RP-HPLC) method is most suitable.

Key considerations for method development include:

Column Selection : A C18 column is a common choice for separating moderately polar compounds like this compound.

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the aqueous phase is critical; it should be adjusted to a value around 2.5-3.0 to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. A buffer such as phosphate (B84403) or formic acid is typically used. ajol.info

Detection : The aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector, typically in the range of 220-280 nm.

Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution.

The validation of the developed method, following ICH guidelines, would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose. researchgate.net

Q & A

Basic Questions

Q. What are the recommended storage conditions and handling protocols for 4-Mercaptohydrocinnamic Acid to ensure stability during experiments?

  • Methodological Answer: Store the compound at 2–30°C in a dry environment, protected from heat, moisture, and incompatible materials (e.g., strong acids/alkalis, oxidizing agents). For long-term storage, maintain an inert atmosphere (N₂) to prevent oxidation of the thiol (-SH) group. Use argon/vacuum sealing for sensitive reactions .

Q. Which spectroscopic techniques are effective for characterizing this compound conjugates, and what spectral features indicate successful modification?

  • Methodological Answer:

  • ¹H NMR : Aromatic protons from the phenyl group appear at δ 7.10–7.22 ppm, while ester linkages (from PEG functionalization) resonate at δ 4.21–4.27 ppm .
  • FTIR : Confirm thiol (-SH) stretching (~2550 cm⁻¹) and carbonyl (C=O) stretching (~1700 cm⁻¹). Post-conjugation, the disappearance of -SH peaks indicates successful cross-linking .

Q. What are the key structural properties of this compound that influence its reactivity in bioconjugation?

  • Methodological Answer: The thiol (-SH) group enables nucleophilic reactions (e.g., Michael addition with maleimides), while the carboxylic acid (-COOH) facilitates esterification/amidation. Steric hindrance from the hydrocinnamic backbone may slow reaction kinetics, necessitating optimized molar ratios and catalysts (e.g., p-toluenesulfonic acid) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing stimuli-responsive drug delivery systems?

  • Methodological Answer: The compound serves as a cross-linker in redox-sensitive hydrogels. For example:

  • Liposome-PEG Hydrogels : React thiolated 4-arm PEG (synthesized via refluxing this compound with PEG-SH in toluene for 48 hours) with maleimide-functionalized liposomes. Glutathione (GSH) triggers disulfide bond cleavage, enabling controlled drug release .
  • Optimization : Use a 5:1 molar ratio of thiol-to-maleimide for maximal cross-linking density. Validate release kinetics via in vitro GSH challenge assays .

Q. How to address inconsistent cross-linking efficiency when using this compound in polymer functionalization?

  • Methodological Answer: Inconsistent results often arise from thiol oxidation. Mitigation strategies include:

  • Adding reducing agents (e.g., DTT, 0.2 mmol) during synthesis to maintain free -SH groups.
  • Conducting reactions under inert atmospheres (N₂/Ar).
  • Quantifying free thiols via Ellman’s assay (absorbance at 412 nm) pre- and post-reaction .

Q. What experimental design considerations are critical for incorporating this compound into hybrid hydrogels for controlled drug release?

  • Methodological Answer:

  • Cross-Linking Density : Adjust thiol-to-maleimide ratios (e.g., 4:1 to 1:5) to balance mechanical strength and release rates.
  • Characterization : Perform rheology to assess storage modulus (G') and swelling ratios.
  • Release Validation : Use fluorescence spectroscopy to track drug (e.g., doxorubicin) release under simulated physiological GSH levels (10 mM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported thiol reactivity of this compound across studies?

  • Methodological Answer: Variability may stem from:

  • Oxidation State : Ensure compound purity via HPLC and quantify free thiols before use.
  • Reaction Conditions : Compare solvent polarity (toluene vs. DMF), temperature (reflux at 155°C vs. room temperature), and catalyst presence (p-TSA vs. EDC/NHS).
  • Analytical Methods : Standardize NMR integration regions and FTIR baselines to reduce interpretation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.